Lipophilicity (XLogP3-AA) Differentiation vs. Unsubstituted Thiazole Analog
The target compound exhibits a computed XLogP3-AA of 0.8, representing a +0.4 log unit increase in lipophilicity relative to the des-methyl analog 2-(1,3-thiazol-2-yl)propan-2-amine (CAS 1082393-38-1, XLogP3-AA = 0.4) [1][2]. This difference corresponds to an approximately 2.5-fold higher predicted partition coefficient and is attributable solely to the addition of the 5-methyl group on the thiazole ring. Both compounds share identical TPSA (67.2 Ų), hydrogen bond donor/acceptor counts, and rotatable bond counts, isolating lipophilicity as the single differentiating physicochemical parameter [1][2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.8 |
| Comparator Or Baseline | 2-(1,3-Thiazol-2-yl)propan-2-amine (CAS 1082393-38-1): XLogP3-AA = 0.4 |
| Quantified Difference | ΔXLogP3-AA = +0.4 log units (~2.5-fold higher partition coefficient) |
| Conditions | Computed by XLogP3 3.0 algorithm as reported in PubChem 2021/2025 releases |
Why This Matters
Higher lipophilicity improves membrane permeability predictions, making the 5-methyl derivative the preferred choice when designing analogs requiring increased passive diffusion or blood-brain barrier penetration in medicinal chemistry campaigns.
- [1] PubChem Compound Summary for CID 43559029, 2-(5-Methyl-1,3-thiazol-2-yl)propan-2-amine. National Center for Biotechnology Information. Accessed April 2026. View Source
- [2] PubChem Compound Summary for CID 28286203, 2-(1,3-Thiazol-2-yl)propan-2-amine. National Center for Biotechnology Information. Accessed April 2026. View Source
